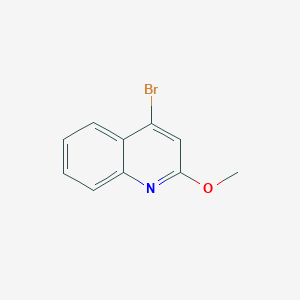

4-Bromo-2-methoxyquinoline

描述

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. mdpi.commdpi.com Its rigid, planar structure and the presence of a nitrogen atom confer unique electronic and steric properties, making it a key structural motif in a multitude of biologically active compounds. orientjchem.orgresearchgate.netnih.gov The quinoline scaffold is found in numerous natural products, particularly alkaloids, and forms the core of many synthetic drugs with a wide range of therapeutic applications, including anticancer, antimalarial, antibacterial, and antiviral agents. nih.govnih.govresearchgate.net The ability to easily modify the quinoline nucleus through various chemical reactions allows for the fine-tuning of its physicochemical and biological properties, making it a "privileged scaffold" in medicinal chemistry. mdpi.comorientjchem.org This versatility has driven the development of a vast library of quinoline derivatives, each with the potential for novel applications. nih.gov

Importance of Halogenated and Alkoxylated Quinoline Derivatives in Synthetic Research

The introduction of halogen and alkoxy groups onto the quinoline scaffold significantly expands its synthetic utility. Halogenated quinolines, particularly those containing bromine or chlorine, are valuable intermediates in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. sci-hub.se The halogen atom serves as a versatile handle, allowing for the introduction of a wide array of substituents to build molecular complexity. nih.gov The position of the halogen on the quinoline ring influences its reactivity, with halogens at the 2- and 4-positions being particularly susceptible to nucleophilic substitution.

Alkoxylated quinolines, especially methoxy-substituted derivatives, also play a crucial role in synthetic strategies. The methoxy (B1213986) group can influence the electronic properties of the quinoline ring system, affecting its reactivity and biological interactions. Furthermore, the methoxy group can be cleaved to reveal a hydroxyl group, providing another point for functionalization or for mimicking the structure of naturally occurring hydroxyquinolines. The combined presence of both halogen and alkoxy substituents on the same quinoline core, as in 4-Bromo-2-methoxyquinoline, creates a highly versatile building block with multiple reactive sites for the construction of complex molecular architectures.

Positional Isomerism and Structural Nuances in Bromo-Methoxyquinolines

The specific placement of substituents on the quinoline ring system, known as positional isomerism, has a profound impact on the chemical and physical properties of the resulting molecule. docbrown.info In the case of bromo-methoxyquinolines, the relative positions of the bromine and methoxy groups dictate the molecule's reactivity, spectroscopic characteristics, and potential biological activity.

For instance, the reactivity of a bromine atom at the 4-position is different from that of a bromine atom at the 6- or 7-position. sci-hub.se Similarly, a methoxy group at the 2-position influences the electron density of the pyridine ring, while a methoxy group on the benzene portion of the scaffold will have a different electronic effect. The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating or -withdrawing nature of the methoxy group (depending on its position) creates subtle but significant electronic and steric differences between isomers. These structural nuances are critical for chemists to consider when designing synthetic routes or when trying to understand structure-activity relationships in medicinal chemistry.

| Isomer | Key Structural Feature | Potential Influence on Reactivity |

| This compound | Bromine at the electron-deficient 4-position; Methoxy at the 2-position. | The bromine is activated for nucleophilic substitution. |

| 6-Bromo-2-methoxyquinoline | Bromine on the benzene ring; Methoxy at the 2-position. | The bromine is more amenable to cross-coupling reactions. nih.gov |

| 5-Bromo-8-methoxyquinoline | Bromine and methoxy groups on the benzene ring. | The electronic effects of both substituents influence the aromatic system. researchgate.net |

| 7-Bromo-8-hydroxyquinoline | Bromine adjacent to a hydroxyl group on the benzene ring. | Intramolecular hydrogen bonding can influence properties. researchgate.net |

Academic Rationale for the Study of this compound

The specific academic interest in this compound stems from its potential as a key intermediate in the synthesis of more complex and potentially bioactive molecules. The presence of a bromine atom at the 4-position makes it a prime candidate for nucleophilic substitution reactions, allowing for the introduction of various functional groups at this site. The methoxy group at the 2-position, while relatively stable, can also be a site for chemical modification.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-6-8(11)7-4-2-3-5-9(7)12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEGXRWXGSSHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437232 | |

| Record name | 4-Bromo-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146564-16-1 | |

| Record name | 4-Bromo-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Synthetic Transformations of 4 Bromo 2 Methoxyquinoline

Cross-Coupling Reactions at the C-4 Bromine Position

The bromine atom at the C-4 position of 4-bromo-2-methoxyquinoline is a valuable handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. These transformations allow for the introduction of a diverse range of substituents, including aryl, alkyl, and amino groups, onto the quinoline (B57606) core.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a powerful and widely used method for forming C-C bonds. For haloquinolines, the reactivity towards the palladium catalyst is influenced by the position of the halogen and the electronic properties of the ring. The C-4 position is activated towards oxidative addition, facilitating this transformation.

While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in a survey of the literature, the reaction is well-established for analogous 4-haloquinoline systems. For instance, 4-chloroquinolines readily undergo Suzuki-Miyaura coupling with various arylboronic acids. This suggests that this compound would be an excellent substrate, likely exhibiting higher reactivity than its chloro-analogue due to the weaker carbon-bromine bond. The general conditions for such transformations typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 1: Representative Suzuki-Miyaura Coupling on an Analogous 4-Chloroquinoline (B167314) System

| Substrate | Coupling Partner | Catalyst System | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic Acid (2.5 equiv.) | PdCl₂(PPh₃)₂, PCy₃, K₂CO₃ | Dioxane-Water (3:1) | 18 h | 2,3,4-Triarylquinoline | High |

Beyond the Suzuki-Miyaura reaction, the C-4 bromine of this compound is expected to be a suitable electrophile for other palladium-catalyzed transformations, such as the Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions provide access to alkynylated, vinylated, and aminated quinolines, respectively.

The Sonogashira coupling of haloquinolines with terminal alkynes is a common strategy for synthesizing alkynylquinolines. The reactivity of dihaloquinolines often shows selectivity, with the C-4 position being highly reactive. For example, in related dihaloquinazoline systems, selective alkynylation at the C-4 position can be achieved in the presence of a halogen at another position, highlighting the enhanced reactivity of the C-4 site.

The Buchwald-Hartwig amination offers a direct route to N-aryl quinolines. Again, while specific examples with this compound are sparse, the general reactivity of 4-haloquinolines suggests it would be a viable substrate for coupling with a wide range of primary and secondary amines.

Copper-catalyzed reactions provide a valuable alternative to palladium-based methods for C-C and C-heteroatom bond formation. These methods are often more economical and can exhibit different selectivity profiles. The reaction of halo-N-heterocycles with nucleophiles can be effectively promoted by copper catalysts. For example, copper(I) iodide has been used to catalyze the coupling of 4,7-dichloroquinoline (B193633) with Grignard reagents, proceeding with high selectivity at the C-4 position. This is attributed to the increased reactivity of the C-4 position due to the influence of the ring nitrogen. Given this precedent, copper-catalyzed couplings of this compound with various nucleophiles are expected to be efficient.

Other Palladium-Catalyzed Coupling Reactions

Nucleophilic Aromatic Substitution (SNAr) Investigations

The inherent electronic properties of the quinoline ring system facilitate nucleophilic aromatic substitution (SNAr) at the C-2 and C-4 positions. The electron-withdrawing effect of the ring nitrogen atom polarizes the ring system, making these positions electrophilic and susceptible to attack by nucleophiles.

The bromine atom at the C-4 position of this compound is a good leaving group, enabling SNAr reactions with a variety of nucleophiles. Studies on analogous 4-chloroquinolines have shown that they react with nucleophiles such as amines and triazoles. The reactivity is generally high, and in some cases, the reactions proceed readily without the need for metal catalysis. It is well-established that 4-chloroquinoline exhibits higher reactivity towards amines compared to 2-chloroquinoline (B121035), although the reverse is true for methoxide (B1231860) ions.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the C-4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step, which is typically rate-determining. In the second, faster step, the bromide ion is eliminated, and the aromaticity of the quinoline ring is restored.

Table 2: Representative SNAr Reaction on an Analogous 4-Chloroquinoline

| Substrate | Nucleophile | Conditions | Product |

|---|---|---|---|

| 4-Chloroquinoline | 1,2,4-Triazole | Acid or base catalysis can be used to promote the reaction. | 4-(1H-1,2,4-triazol-1-yl)quinoline |

| 4-Chloroquinoline | Pyridine (B92270) | Reaction with pyridine under specific conditions can lead to pyridinium (B92312) salt formation. | 4-Pyridinium-quinoline salt |

In the context of an SNAr reaction at C-4, the rate-determining step is the formation of the anionic Meisenheimer complex. The stability of this intermediate is paramount. The primary stabilizing factor is the powerful electron-withdrawing effect of the quinoline nitrogen, which can delocalize the negative charge. Current time information in Bangalore, IN.google.com The C-2 methoxy (B1213986) group's electronic contribution modulates this stability.

Resonance Effect (+M): The methoxy group can donate electron density into the ring via resonance. This effect would be destabilizing to the already electron-rich anionic intermediate, thereby slowing the reaction rate.

Inductive Effect (-I): Due to the electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect, which helps to stabilize the negative charge of the intermediate and thus would accelerate the reaction.

For substituents at the C-2 position, the inductive effect generally plays a more significant role in influencing the reactivity at C-4 than the resonance effect. However, compared to a simple hydrogen atom, the net effect of the 2-methoxy group is generally a slight deactivation of the C-4 position towards SNAr. Despite this, the C-4 position remains highly activated for nucleophilic substitution due to the dominant influence of the ring nitrogen.

Comparative Kinetic and Mechanistic Studies of SNAr

The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of synthetic organic chemistry, and understanding its mechanism is crucial for predicting reactivity and controlling outcomes. The reaction generally proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The rate of SNAr reactions is significantly influenced by the nature of the leaving group, the nucleophile, and the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

In the context of this compound, the bromine atom at the C4-position is the leaving group. The quinoline ring itself, being heteroaromatic, possesses some degree of electron deficiency which can facilitate nucleophilic attack. However, the methoxy group at the C2-position is an electron-donating group, which can counteract this effect to some extent.

Kinetic studies are essential to elucidate the precise mechanism and rate-determining step of an SNAr reaction. While specific kinetic data for the SNAr of this compound is not extensively detailed in the provided search results, general principles of SNAr reactions can be applied. For instance, the rate of reaction is typically dependent on the concentration of both the substrate and the nucleophile, indicating a bimolecular rate-determining step, which is the initial attack of the nucleophile to form the Meisenheimer intermediate. masterorganicchemistry.com

Recent research has revealed that not all SNAr reactions follow the classical two-step pathway. A concerted (cSNAr) mechanism, where bond formation and bond breaking occur in a single transition state, has been identified for a growing number of reactions. researchgate.netrsc.org Whether the SNAr of this compound proceeds via a stepwise or concerted mechanism would likely depend on the specific nucleophile and reaction conditions. Factors such as the strength of the nucleophile and the stability of the potential Meisenheimer intermediate play a critical role. rsc.org

Computational studies, often employing Density Functional Theory (DFT), have become invaluable in distinguishing between stepwise and concerted SNAr mechanisms. rsc.org These studies can model the potential energy surface of the reaction, identifying transition states and intermediates. For a stepwise mechanism, a distinct energy minimum corresponding to the Meisenheimer complex would be observed, whereas a concerted mechanism would show a single transition state connecting reactants and products.

Furthermore, kinetic isotope effect (KIE) studies are a powerful experimental tool to probe the mechanism. rsc.org By isotopically labeling the nucleophile or the aromatic ring, changes in the reaction rate can provide insight into which bonds are being broken or formed in the rate-determining step.

The table below summarizes the general characteristics that can be used to compare stepwise and concerted SNAr mechanisms, which would be applicable to the study of this compound.

| Feature | Stepwise SNAr Mechanism | Concerted SNAr (cSNAr) Mechanism |

| Intermediate | Formation of a discrete Meisenheimer complex intermediate. masterorganicchemistry.com | No stable intermediate is formed. |

| Transition State | Two transition states, one for the formation and one for the breakdown of the intermediate. masterorganicchemistry.com | A single, synchronous transition state. rsc.org |

| Rate-Determining Step | Typically the formation of the Meisenheimer complex. masterorganicchemistry.com | The single step of the reaction. |

| Kinetic Isotope Effects | Can provide evidence for the formation of the intermediate. rsc.org | Would indicate a single transition state. rsc.org |

| Computational Profile | Potential energy surface shows a distinct energy minimum for the intermediate. | Potential energy surface shows a single energy maximum (the transition state). |

Site-Selective C-H Functionalization of the Quinoline Core

While the SNAr reaction at the C4-position is a primary mode of reactivity for this compound, the direct functionalization of the quinoline core's C-H bonds offers a powerful and atom-economical alternative for structural diversification.

Transition Metal-Catalyzed C-H Activation (e.g., Palladium, Rhodium, Ruthenium Catalysis)

Transition metal catalysis has revolutionized the field of C-H activation, enabling the selective transformation of otherwise inert C-H bonds. Palladium, rhodium, and ruthenium catalysts are at the forefront of this research. For quinoline derivatives, these catalysts can facilitate a variety of C-H functionalization reactions, including arylation, alkylation, and amination.

The general mechanism for these transformations often involves an initial coordination of the transition metal to the quinoline nitrogen, followed by a cyclometalation step where a C-H bond is cleaved to form a metallacycle intermediate. This intermediate can then undergo further reactions, such as reductive elimination or reaction with an external coupling partner, to yield the functionalized product.

Regiochemical Control in C-H Functionalization at Remote Positions (C-2, C-3, C-5, C-8)

A significant challenge in C-H functionalization is achieving regioselectivity, particularly at positions remote from any existing functional groups. In the case of this compound, the inherent electronic properties of the quinoline ring and the directing effects of the substituents will influence the site of C-H activation.

The nitrogen atom in the quinoline ring can act as an endogenous directing group, often favoring functionalization at the C8-position due to the formation of a stable five-membered metallacycle. However, the electronic influence of the methoxy group at C2 and the bromo group at C4 will also play a crucial role in determining the electron density at different positions of the ring, thereby influencing the site of electrophilic attack by the metal catalyst.

Role of Directing Groups in C-H Activation Chemistry

To overcome the inherent regioselectivity and achieve functionalization at other positions (C-2, C-3, C-5), the introduction of an external directing group is a common strategy. A directing group is a functional group that is temporarily installed on the molecule to chelate with the transition metal catalyst and direct the C-H activation to a specific, often proximal, C-H bond.

For quinoline systems, directing groups can be attached at various positions, such as the nitrogen atom or a substituent on the ring. The choice of directing group and its point of attachment allows for precise control over the regioselectivity of the C-H functionalization. After the desired transformation is complete, the directing group can often be removed, providing a versatile method for targeted synthesis.

Photoredox Catalysis for C-H Amination and Other Transformations

In recent years, photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild reaction conditions. This approach utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer processes to generate highly reactive radical intermediates. These radicals can then participate in C-H functionalization reactions.

For the C-H amination of quinolines, a photoredox catalyst can activate an amine source to generate an aminyl radical. This radical can then add to the quinoline ring, followed by an oxidation and deprotonation sequence to afford the aminated product. This method offers a complementary approach to traditional transition metal-catalyzed methods and can often provide different regioselectivity.

Derivatization Strategies Involving the Methoxy Group

The methoxy group at the C2-position of this compound is not merely a passive substituent. It can be a handle for further synthetic transformations, allowing for the introduction of diverse functionalities.

One common strategy is the demethylation of the methoxy group to reveal a hydroxyl group. This transformation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting 4-bromoquinolin-2-ol exists in equilibrium with its tautomer, 4-bromo-1H-quinolin-2-one. This hydroxyl or keto functionality can then be used in a variety of subsequent reactions, such as O-alkylation, O-acylation, or conversion to a triflate for cross-coupling reactions.

The following table outlines some potential derivatization strategies for the methoxy group:

| Reaction Type | Reagents | Product Functional Group |

| Demethylation | HBr, BBr₃ | Hydroxyl (-OH) / Keto (=O) |

| O-Alkylation (of the hydroxyl) | Alkyl halide, Base | Ether (-OR) |

| O-Acylation (of the hydroxyl) | Acyl chloride, Base | Ester (-OCOR) |

| Triflation (of the hydroxyl) | Triflic anhydride, Base | Triflate (-OTf) |

These derivatization strategies significantly expand the synthetic utility of this compound, providing access to a wide range of novel quinoline derivatives with potential applications in medicinal chemistry and materials science.

Intramolecular Cyclizations and Heterocyclic Annulation Reactions

The structure of this compound is well-suited for intramolecular cyclization and heterocyclic annulation reactions, which are powerful strategies for constructing fused polycyclic systems. The bromine atom at the 4-position serves as a versatile handle, acting as a leaving group in nucleophilic substitutions or as a reactive site for organometallic cross-coupling reactions. These reactions often lead to the formation of novel tetracyclic quinoline derivatives, a scaffold present in numerous biologically active compounds. nih.gov

Palladium-catalyzed intramolecular C-N or C-C bond formation is a prominent method for achieving such cyclizations. For instance, derivatives of 4-bromoquinoline (B50189) can be coupled with tethered nucleophiles to build new rings onto the quinoline core. While direct examples using this compound are not extensively documented, analogous transformations on related haloquinolines establish the principle. For example, the palladium-catalyzed reaction of 2,3-dihaloquinolines with 2-bromophenylboronic acid, followed by a double C-N coupling, has been used to construct indolo[3,2-b]quinolines and indolo[2,3-b]quinolines. nih.gov Similarly, intramolecular cyclization of N-alkylated indoles catalyzed by palladium complexes demonstrates the feasibility of forming fused systems. researchgate.net

Another approach involves the electrophile-induced cyclization of quinoline derivatives bearing unsaturated side chains. The reaction of 8-quinolinesulfenyl chloride with various alkenes and alkynes leads to the regioselective formation of Current time information in Bangalore, IN.acs.orgthiazino[2,3,4-ij]quinolin-4-ium salts, showcasing an annulation reaction that builds a new sulfur-containing ring onto the quinoline framework. nih.gov The synthesis of 3-bromoquinoline-2(1H)-thiones from 2-(2,2-dibromoethenyl)phenyl isothiocyanates via treatment with butyllithium (B86547) represents a classic intramolecular cyclization driven by lithiation and subsequent ring closure. semanticscholar.org

These methodologies highlight the potential of this compound to serve as a key precursor for a variety of fused heterocyclic structures. The C4-bromo substituent can be leveraged for palladium-catalyzed reactions or displaced by intramolecular nucleophiles to achieve annulation.

| Reaction Type | Substrate Example | Reagents and Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed Double C-N Coupling | 3-(2-bromophenyl)-2-chloroquinoline | Pd(OAc)₂, P(t-Bu)₃, NaOt-Bu, Toluene, 110 °C | 10H-Indolo[3,2-b]quinoline | 75% | nih.gov |

| Electrophilic Annulation | 8-Quinolinesulfenyl chloride and 1-vinylimidazole | CH₂Cl₂, Room Temperature | Current time information in Bangalore, IN.acs.orgThiazino[2,3,4-ij]quinolin-4-ium chloride derivative | 75% | nih.gov |

| Intramolecular Cyclization via Lithiation | 2-(2,2-Dibromoethenyl)phenyl isothiocyanate | n-BuLi, THF, -78 °C to rt | 3-Bromoquinoline-2(1H)-thione | 86% | semanticscholar.org |

| Oxone-Mediated Radical Cyclization | N-Propargyl-2-aminopyridine | Oxone, TBAB, CH₃CN, 80 °C | 3-Bromo-imidazo[1,2-a]pyridine | 82% | mdpi.com |

Rearrangement Reactions (e.g., Anionic Rearrangements)

Anionic rearrangements represent a class of powerful transformations for the functionalization of aromatic and heteroaromatic rings. The anionic Fries rearrangement, in particular, involves the ortho-directed lithiation of an aryl carbamate (B1207046) or related ester, followed by an intramolecular 1,3-O→C migration of the acyl group to furnish an ortho-hydroxycarbonyl compound. rsc.org This methodology has been successfully applied to the quinoline scaffold. acs.org

While a direct anionic Fries rearrangement on this compound has not been specifically reported, studies on related quinoline systems provide a basis for predicting its potential reactivity. For example, the directed ortho-metalation (DoM) of 7,7'-bis(((dimethylamino)carbonyl)oxy)-8,8'-biquinolyl with excess lithium diisopropylamide (LDA) induces a double anionic ortho-Fries rearrangement, yielding the corresponding 6,6'-dicarboxamide-7,7'-dihydroxy product. acs.org This demonstrates that the benzenoid ring of the quinoline system is amenable to such transformations.

For this compound, a hypothetical rearrangement would likely involve a derivative where a suitable group (e.g., a carbamate) is installed on the benzenoid ring. Subsequent treatment with a strong base like LDA could initiate an anionic rearrangement. However, the presence of the C4-bromine atom introduces the possibility of competing reactions, such as halogen-dance rearrangements, where the initial site of lithiation migrates along the aromatic ring. acs.org

Beyond the classic Fries rearrangement, related transformations like the anionic thia-Fries and phospho-Fries rearrangements have been developed for heteroaromatic compounds, including quinolines, expanding the scope to include the migration of sulfonyl and phosphonate (B1237965) groups, respectively. acs.orgresearchgate.net Another relevant transformation is the photo-induced Hofmann-Martius rearrangement, which has been observed in certain (8-cyano-7-hydroxyquinolin-2-yl)methyl-caged dialkylanilines, leading to a regioselective ortho-alkylation of the aniline (B41778) moiety upon photolysis. nih.gov

| Rearrangement Type | Substrate Example | Reagents and Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Anionic ortho-Fries Rearrangement | 7,7'-Bis(((dimethylamino)carbonyl)oxy)-8,8'-biquinolyl | LDA, THF, -78 °C to rt | 6,6'-Bis((dimethylamino)carbonyl)-7,7'-dihydroxy-8,8'-biquinolyl | Not Reported | acs.org |

| Anionic thia-Fries Rearrangement | 8-Quinolyl triflate | LDA, THF, -78 °C | 8-Triflyl-7-quinolinol | 82% | acs.org |

| Photo Hofmann-Martius Rearrangement | CyHQ-caged N,N-dimethyl-p-toluidine | hν (365 nm), CH₃CN/HEPES buffer | ortho-Substituted aniline | >95% | nih.gov |

Photochemical Transformations of Halogenated Quinoline Derivatives

The photochemistry of halogenated quinolines is characterized by reactions stemming from the photo-induced cleavage of the carbon-halogen bond and the electronic excitation of the quinoline ring system. These transformations can lead to dehalogenation, substitution, or degradation of the molecule. The presence of both a bromo substituent and a methoxy group in this compound suggests a rich and complex photochemical behavior.

Studies on the TiO₂ photocatalytic degradation of various haloquinolines, including 3-bromoquinoline (B21735) and several chloroquinolines, have shown that the reaction proceeds via an initial electron transfer at the TiO₂ surface to form a quinoline radical-cation. researchgate.net This intermediate reacts with superoxide (B77818) radicals, leading primarily to the oxidative cleavage of the heterocyclic ring. For haloquinolines with the substituent on the pyridine ring, this reaction can also occur on the benzenoid ring. Interestingly, the degradation rates were not negatively affected by the deactivating nature of the halogen substituent, and in some cases, minor reductive dehalogenation was observed. researchgate.net

Direct photolysis of haloaromatics can lead to halogen exchange. A patented method describes the photochemical conversion of bromoaromatic compounds to their chloroaromatic counterparts in the presence of an iron catalyst and a chloride source, using visible light. google.com This suggests that this compound could potentially undergo a similar photo-induced halogen exchange reaction under appropriate conditions.

Furthermore, the photochemical reactions of quinoline derivatives are highly solvent-dependent. Irradiation of ethyl 4-quinolinecarboxylate in alcohols resulted in the formation of 2-hydroxyalkyl derivatives. oup.com A related 4-bromoquinoline N-oxide was used as a starting material in this study, indicating the stability of the bromo-substituted ring under certain photochemical conditions. oup.com The development of continuous-flow photochemical methods has also enabled transformations like bromine radical-mediated cyclizations to form quinoline-3-carbonitriles, highlighting the utility of photochemically generated bromine radicals in synthesis. acs.org These findings suggest that the photochemical reactions of this compound could be harnessed for both degradation and synthetic applications, depending on the specific conditions employed.

| Transformation Type | Substrate Example | Reagents and Conditions | Key Observation/Product | Reference |

|---|---|---|---|---|

| Photocatalytic Degradation | 3-Bromoquinoline | TiO₂, UV irradiation, H₂O | Oxidative cleavage of the heterocycle; formation of halomonohydroxyquinolines | researchgate.net |

| Photocatalytic Halogen Exchange | 4-Bromoanisole | Fe(NO₃)₃, LiCl, CH₃CN, UV light | 4-Chloroanisole (97.7% selectivity) | google.com |

| Photo-induced Solvent Addition | Ethyl 4-quinolinecarboxylate | hν, Methanol (B129727) | Ethyl 2-(hydroxymethyl)-4-quinolinecarboxylate | oup.com |

| Photochemical Radical Cyclization | 2-(Azidomethyl)-3-(5-bromophenyl)prop-2-enenitrile | NBS, HBr (cat.), hν (500W halogen lamp), DCM | 5-Bromoquinoline-3-carbonitrile | acs.org |

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural determination of 4-Bromo-2-methoxyquinoline in solution. The analysis of ¹H and ¹³C spectra, supported by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals. The synthesis and subsequent NMR identification of 2-alkoxy-4-halogenoquinolines, including this compound, have been reported in the scientific literature. capes.gov.brrsc.org

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the methoxy (B1213986) protons and the five protons on the quinoline (B57606) ring system. The aromatic region (typically δ 7.0-8.5 ppm) will show a set of signals for the protons on the carbocyclic ring (H-5, H-6, H-7, H-8) and a unique singlet for the proton on the heterocyclic ring (H-3).

The H-8 proton is anticipated to be the most downfield of the carbocyclic protons due to the anisotropic deshielding effect of the nearby nitrogen atom. The H-5 proton, being peri to the bromine atom at C-4, may also experience deshielding. The protons H-6 and H-7 would appear as multiplets, coupled to their neighbors. The H-3 proton is expected to be a sharp singlet as it lacks adjacent proton coupling partners. The methoxy group protons (-OCH₃) will appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Data are predicted based on known substituent effects and analysis of similar quinoline structures. rsc.orgresearchgate.net Experimental values may vary based on solvent and instrument.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.10 | s (singlet) | - |

| H-5 | ~8.15 | d (doublet) | J ≈ 8.5 |

| H-6 | ~7.50 | t (triplet) | J ≈ 7.5 |

| H-7 | ~7.75 | t (triplet) | J ≈ 8.0 |

| H-8 | ~7.95 | d (doublet) | J ≈ 8.5 |

| -OCH₃ | ~4.10 | s (singlet) | - |

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit ten distinct signals, one for each of the ten carbon atoms in the quinoline core, plus an additional signal for the methoxy carbon. The chemical shifts are influenced by the electronegativity of the substituents and their position on the ring.

The carbon atom C-2, bonded to both the electronegative nitrogen and oxygen atoms, is expected to be significantly downfield. Conversely, the C-4 carbon, directly attached to the bromine atom, will have its chemical shift influenced by the heavy atom effect. The methoxy carbon (-OCH₃) will resonate in the typical upfield region for such groups. Quaternary carbons (C-4, C-4a, C-8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: Data are predicted based on known substituent effects and analysis of similar quinoline structures. rsc.orgresearchgate.net Quaternary carbons are denoted by 'q'.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~162.0 |

| C-3 | ~105.0 |

| C-4 (q) | ~121.0 |

| C-4a (q) | ~149.0 |

| C-5 | ~129.0 |

| C-6 | ~128.0 |

| C-7 | ~131.0 |

| C-8 | ~125.0 |

| C-8a (q) | ~140.0 |

| -OCH₃ | ~54.0 |

To confirm the assignments made from one-dimensional NMR spectra, two-dimensional (2D) techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the proton-proton coupling network within the molecule. It would show cross-peaks connecting H-5 with H-6, H-6 with H-7, and H-7 with H-8, confirming their sequential arrangement on the benzene (B151609) portion of the quinoline ring. The absence of any cross-peaks to the H-3 and methoxy protons would verify their structural isolation.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct, one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum would show a cross-peak connecting the H-3 signal to the C-3 signal, the methoxy proton signal to the methoxy carbon signal, and each of the H-5, H-6, H-7, and H-8 signals to their corresponding carbon signals (C-5, C-6, C-7, and C-8), providing unambiguous assignment for all protonated carbons. researchgate.net

Variable Temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes or restricted rotation that occur on the NMR timescale. For this compound, a VT-NMR study could potentially probe the rotational barrier around the C(2)-OCH₃ bond. While free rotation is generally expected for a methoxy group, significant cooling could, in principle, lead to the observation of distinct conformers if the rotational barrier is sufficiently high. However, for a simple methoxy substituent, such effects are typically not observed near room temperature. A search of the current literature did not yield specific variable temperature NMR studies for this compound.

The chemical shifts of nuclei are sensitive to the surrounding chemical environment, including the solvent. Changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or C₆D₆) can induce changes in the chemical shifts of the protons and carbons of this compound. These solvent effects arise from differences in solvent polarity, anisotropic effects (particularly with aromatic solvents like benzene-d₆), and specific solute-solvent interactions such as hydrogen bonding. For instance, the lone pair on the quinoline nitrogen could interact with protic solvents, potentially altering the chemical shifts of nearby nuclei. While the general principles of solvent effects on NMR spectra are well-established, specific studies detailing these effects on this compound are not presently available in the literature. researchgate.net

Variable Temperature NMR Studies for Dynamic Conformational Analysis

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound (Note: Predicted values based on standard IR correlation tables and data from analogous compounds. researchgate.net)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2980-2850 | C-H Stretch | Aliphatic C-H (-OCH₃) |

| 1620-1580 | C=N Stretch | Quinoline Ring |

| 1590-1450 | C=C Stretch | Aromatic Ring Skeletal Vibrations |

| ~1250 | C-O Stretch | Aryl-Alkyl Ether |

| ~600-500 | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the fragmentation patterns of molecules. For this compound, high-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which is crucial for confirming its elemental composition.

The mass spectrum of a related compound, 6,8-dibromo-2-phenyl-4-methoxyquinoline, showed a molecular ion peak (M+) at m/z 394, corresponding to the C16H12NO79Br81Br+ ion. mdpi.com This highlights the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, which are in an approximate 1:1 natural abundance. chemguide.co.uk This results in two peaks of nearly equal intensity separated by 2 m/z units for any fragment containing a single bromine atom, known as the M+ and M+2 peaks. chemguide.co.uk

In the case of this compound, the molecular ion region would exhibit this characteristic isotopic signature. The fragmentation of quinoline derivatives in mass spectrometry often involves the loss of substituents from the quinoline core. libretexts.org For this compound, a primary fragmentation pathway would likely involve the loss of the bromine atom, leading to a significant fragment ion. Another potential fragmentation could be the loss of the methoxy group. The study of these fragmentation patterns provides valuable information for the structural confirmation of the molecule. libretexts.org

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are essential techniques for investigating the electronic properties of molecules. labmate-online.com The UV-Vis absorption spectrum of quinoline derivatives is typically characterized by multiple absorption bands corresponding to π-π* electronic transitions within the aromatic system. mdpi.comresearchgate.net

For a series of 2-aryl-6,8-bis(arylethenyl)-4-methoxyquinolines in chloroform, absorption bands were observed in the 310–390 nm range. mdpi.com The bands around 310–350 nm were attributed to π–π* transitions of the conjugated quinoline ring, while lower energy bands were associated with charge transfer character involving the 2-aryl group. mdpi.com Similarly, this compound is expected to exhibit characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the electronic effects of the bromo and methoxy substituents.

Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light. Many quinoline derivatives are known to be fluorescent. theinstituteoffluorescence.comrsc.org The fluorescence spectra of several new 6-methoxyquinoline-based dyes were recorded, showing emission over a broad pH range with fluorescence lifetimes between 10 and 30 ns. theinstituteoffluorescence.com The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be determined. For instance, the fluorescence quantum yields were measured for various metal complexes of 6-methoxyquinoline. researchgate.net The study of the UV-Vis absorption and fluorescence properties of this compound can provide insights into its potential applications in areas such as fluorescent probes and materials science.

X-ray Crystallography for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Connectivity

Single crystal X-ray diffraction (SCXRD) analysis allows for the precise determination of the molecular geometry and connectivity of atoms. For instance, the crystal structure of 3-benzyl-6-bromo-2-methoxyquinoline (B32111) was determined by SCXRD, confirming its molecular structure. tandfonline.comiucr.org Similarly, the SCXRD analysis of 4-bromo-8-methoxyquinoline (B35057) revealed that the non-hydrogen atoms of the molecule are essentially coplanar. nih.gov This planarity is a common feature in many quinoline derivatives. A detailed SCXRD study of this compound would provide definitive data on its bond lengths, bond angles, and the planarity of the quinoline ring system.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal lattice is governed by various intermolecular interactions. In the crystal structure of 4-bromo-8-methoxyquinoline, molecules are linked by weak intermolecular C—H⋯π(arene) interactions, forming one-dimensional chains. nih.govnih.gov Another study on a quinoline derivative highlighted the role of C-H···O hydrogen bonds and van der Waals interactions in the stabilization of the crystal structure. chemmethod.com In some quinoline derivatives, π-π stacking interactions, where the aromatic rings of adjacent molecules overlap, play a significant role in the crystal packing. researchgate.netiucr.org The analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Quantitative Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netiucr.org This method maps the electron distribution of a molecule in a crystal, allowing for the identification and analysis of close contacts between neighboring molecules. The Hirshfeld surface is often plotted with properties like dnorm, which highlights regions of close intermolecular contacts in red. iucr.orgresearchgate.net

Methodologies for Structure Solution and Refinement (e.g., SHELX Software Suite)

The process of determining a crystal structure from X-ray diffraction data involves two main steps: structure solution and refinement. The structure solution involves obtaining an initial model of the crystal structure, often using direct methods or Patterson methods. researchgate.net The refinement process then optimizes this initial model to best fit the experimental diffraction data.

The SHELX software suite is widely used for both structure solution (SHELXT) and refinement (SHELXL). chemmethod.comresearchgate.netmdpi.com SHELXL refines the structural model using a full-matrix least-squares method on F2 values. chemmethod.comresearchgate.net During refinement, various parameters such as atomic positions, and anisotropic displacement parameters for non-hydrogen atoms are adjusted to minimize the difference between the observed and calculated structure factors. chemmethod.com The quality of the final refined structure is assessed using parameters like the R-factor and goodness-of-fit. nih.govchemmethod.com

Strategies for Resolving Spectroscopic Ambiguities and Identifying Impurities

The synthesis of this compound can potentially yield a mixture of regioisomers or contain residual starting materials and by-products. Distinguishing the target molecule from these closely related species requires a sophisticated analytical approach that goes beyond simple one-dimensional Nuclear Magnetic Resonance (NMR) or basic Mass Spectrometry (MS).

One-dimensional ¹H NMR can present challenges in assigning specific protons, especially in the aromatic region where signals may overlap. For instance, distinguishing this compound from its isomers, such as 5-Bromo-2-methoxyquinoline or 7-Bromo-2-methoxyquinoline, requires unambiguous assignment of the proton and carbon framework. Two-dimensional NMR techniques are indispensable for this purpose. nih.gov

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (³J coupling). researchgate.net For this compound, a COSY spectrum would reveal the connectivity between H-5, H-6, H-7, and H-8 on the carbocyclic ring, helping to trace the sequence of protons. The isolated singlet for H-3, which lacks adjacent protons, would also be a key identifying feature.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom. It is invaluable for assigning carbon signals based on the already-established proton assignments from the COSY spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the final piece of the puzzle by showing correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary (non-protonated) carbons and for confirming the placement of substituents. For example, in this compound, the methoxy protons (-OCH₃) would show a correlation to the C-2 carbon, while the H-3 proton would show correlations to C-2, C-4, and the C-4a bridgehead carbon. Similarly, the H-5 proton would show a key correlation to the bromine-bearing C-4 carbon, confirming the substituent's position.

The analysis of highly brominated quinolines has demonstrated the power of combining these 2D NMR techniques to confirm complex substitution patterns. mcmaster.ca

Table 1: Illustrative ¹H NMR Chemical Shift Comparison for Isomeric Bromo-methoxyquinolines

This table demonstrates how the position of the bromine atom influences the chemical shifts of the quinoline protons, providing a basis for distinguishing between isomers. Data is based on known patterns for substituted quinolines.

| Proton | This compound (Predicted) | 6-Bromo-2-methoxyquinoline (Literature Values) | 7-Bromo-2-methoxyquinoline (Predicted) |

| H-3 | Singlet, ~7.0 ppm | Doublet, ~6.8 ppm | Singlet, ~6.9 ppm |

| H-5 | Doublet, ~8.1 ppm | Singlet (H-5), ~8.2 ppm | Doublet, ~8.0 ppm |

| H-7 | Triplet, ~7.4 ppm | Doublet of doublets, ~7.6 ppm | Singlet, ~7.8 ppm |

| H-8 | Doublet, ~7.9 ppm | Doublet, ~7.8 ppm | Doublet, ~7.9 ppm |

| -OCH₃ | Singlet, ~4.1 ppm | Singlet, ~4.1 ppm | Singlet, ~4.0 ppm |

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the calculation of its elemental formula with high confidence. acs.org For this compound (C₁₀H₈BrNO), the presence of bromine is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Electron Ionization (EI) mass spectrometry induces fragmentation, providing structural clues. The fragmentation of methoxyquinolines is well-studied; characteristic losses include the methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). uu.nl The loss of the bromine atom (•Br) is also a major fragmentation pathway. Analysis of these neutral losses helps confirm the presence of the respective functional groups. uu.nl

Table 2: Key Fragmentation Ions for this compound in Mass Spectrometry

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [M]⁺ | 237 | 239 | Molecular Ion |

| [M-CH₃]⁺ | 222 | 224 | Loss of a methyl radical |

| [M-CH₃-CO]⁺ | 194 | 196 | Subsequent loss of carbon monoxide |

| [M-Br]⁺ | 158 | 158 | Loss of a bromine radical |

| [M-OCH₃]⁺ | 206 | 208 | Loss of a methoxy radical |

While spectroscopic methods provide powerful evidence for connectivity, single-crystal X-ray diffraction offers the only definitive, three-dimensional portrait of the molecule. It confirms the substitution pattern absolutely and provides precise data on bond lengths, bond angles, and intermolecular interactions in the solid state.

Although a crystal structure for this compound is not publicly available, data from the closely related compound 3-benzyl-6-bromo-2-methoxyquinoline illustrates the type of information obtained. nih.gov In this analogue, the quinoline ring system is essentially planar, and the crystal packing is influenced by intermolecular forces. nih.gov For this compound, a crystal structure would definitively differentiate it from all other isomers and reveal how the molecules arrange themselves, which can influence physical properties like melting point and solubility.

Table 3: Illustrative Crystallographic Data from a Related Compound (3-benzyl-6-bromo-2-methoxyquinoline)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.2858 |

| b (Å) | 5.0594 |

| c (Å) | 20.1566 |

| β (º) | 108.858 |

| Volume (ų) | 1378.6 |

| Z | 4 |

| Data from a published structure of a related molecule to illustrate typical parameters. nih.gov |

Impurity profiling is crucial for ensuring the quality and safety of chemical compounds. Potential impurities in a sample of this compound could include:

Unreacted starting materials (e.g., 2-methoxyquinoline).

Regioisomers from the bromination step (e.g., 6-bromo- or 8-bromo-2-methoxyquinoline).

Products of side reactions, such as hydrolysis of the methoxy group to a hydroxyl group (4-bromo-2-quinolone).

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are the methods of choice for detecting and identifying such impurities, even at trace levels.

An LC-MS system separates the components of the mixture chromatographically before they enter the mass spectrometer. This allows for the detection of compounds with the same mass (isomers) that would be indistinguishable by MS alone. By comparing the retention times and mass spectra to those of known standards or by analyzing the fragmentation patterns, impurities can be identified. For potentially genotoxic impurities, LC-MS/MS methods are developed to achieve the very low detection limits required by regulatory guidelines. Once an unknown impurity is detected and concentrated, techniques like preparative HPLC can be used for its isolation, followed by full structural elucidation using NMR. acs.org

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

Density Functional Theory is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is employed to determine the optimized geometry, energetic properties, and reactivity parameters of molecules like 4-Bromo-2-methoxyquinoline.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, a process known as geometrical optimization. This involves calculating the potential energy of the molecule at various atomic arrangements until a minimum energy conformation (the ground state) is found.

Furthermore, crystallographic analysis of the related isomer, 4-Bromo-8-methoxyquinoline (B35057), reveals that the non-hydrogen atoms of the molecule are essentially co-planar, with a root-mean-square (r.m.s.) deviation of just 0.0242 Å. nih.gov This planarity is a key structural feature that would be expected to be reproduced in the computationally optimized geometry of this compound.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex exchange and correlation interactions between electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For quinoline (B57606) derivatives and related heterocyclic systems, a combination of the B3LYP functional with Pople-style basis sets is widely employed and has been shown to yield reliable results that correlate well with experimental data. tandfonline.comtandfonline.com

Exchange-Correlation Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. It is known for its balanced description of molecular geometries and energies for a wide range of organic molecules.

Basis Set: The 6-311G series of basis sets is commonly used. For molecules containing heavy atoms like bromine, it is crucial to include polarization functions (e.g., d,p) and diffuse functions (+). A basis set such as 6-311G(2d,p) provides the necessary flexibility to accurately describe the electron distribution, especially around the electronegative bromine and nitrogen atoms. tandfonline.comtandfonline.com

Table 1: Common DFT Functionals and Basis Sets for Quinoline Derivatives

| Component | Example | Rationale for Use with Halogenated Quinolines |

|---|---|---|

| Exchange-Correlation Functional | B3LYP | Provides a robust and widely validated balance of accuracy for calculating molecular structures, vibrational frequencies, and energies of organic compounds. tandfonline.com |

| Basis Set | 6-311G(2d,p) | A flexible triple-zeta basis set. The inclusion of polarization functions (d on heavy atoms, p on hydrogens) is essential for accurately describing the anisotropic electron density in bonded atoms, particularly those involving halogens. tandfonline.comtandfonline.com |

| Basis Set | 6-311++G(d,p) | Includes both polarization and diffuse functions (++). Diffuse functions are important for describing systems with lone pairs or anions and for accurately calculating properties like electron affinity. |

Geometrical Optimization and Validation Against Experimental X-ray Structures

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. Their energies are direct outputs of DFT calculations and are crucial indicators of a molecule's electronic behavior.

While specific calculated values for this compound are not published, data from the closely related 3-benzyl-6-bromo-2-methoxyquinoline (B32111) provides representative insights. DFT calculations on this compound yielded the energy values shown in the table below. tandfonline.com

Table 2: Representative Frontier Molecular Orbital Energies

| Compound | Orbital | Energy (eV) | Reference |

|---|---|---|---|

| 3-benzyl-6-bromo-2-methoxyquinoline | HOMO | -6.10 | tandfonline.com |

| LUMO | -1.39 |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability.

Large HOMO-LUMO Gap: Implies high kinetic stability and low chemical reactivity. It takes a significant amount of energy to excite an electron from the HOMO to the LUMO, making the molecule more resistant to chemical transformation.

Small HOMO-LUMO Gap: Suggests low kinetic stability and high chemical reactivity. The molecule is more polarizable and can be more easily excited, facilitating chemical reactions.

For the representative compound, 3-benzyl-6-bromo-2-methoxyquinoline, the HOMO-LUMO gap can be calculated as: ΔE = ELUMO - EHOMO = (-1.39 eV) - (-6.10 eV) = 4.71 eV tandfonline.com

This substantial energy gap suggests that this compound is likely to be a relatively stable molecule. The magnitude of this gap is a key factor in understanding its potential to participate in chemical reactions, as a smaller gap would indicate a higher propensity to act as either an electron donor (from its HOMO) or an electron acceptor (to its LUMO).

Visualizing the spatial distribution of electron density in the HOMO and LUMO provides a map of the molecule's reactive sites.

HOMO: For quinoline-based systems, the HOMO is typically characterized by a π-orbital with significant electron density spread across the fused aromatic ring system. This indicates that the quinoline core is the primary site of electron-donating ability, making it susceptible to attack by electrophiles.

LUMO: The LUMO is also a π*-antibonding orbital. In this compound, its electron density is expected to be distributed over the quinoline ring but with significant localization on the carbon atoms bonded to the electronegative nitrogen and bromine atoms. These sites represent the most likely points for nucleophilic attack, as they are the most electron-deficient regions of the molecule.

The analysis of frontier molecular orbitals for 3-benzyl-6-bromo-2-methoxyquinoline confirms this general pattern, showing the HOMO distributed on the quinoline ring and the LUMO located on the same ring system, indicating where electron transfer is most likely to occur during chemical reactions. tandfonline.com

Correlation of HOMO-LUMO Gap with Chemical Reactivity and Stability

Molecular Electrostatic Potential (MEP) Mapping for Prediction of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent neutral or intermediate potential.

For this compound, the MEP map would reveal distinct reactive zones. The nitrogen atom in the quinoline ring is expected to be a primary site of negative potential (red region), making it a likely target for protonation and coordination with Lewis acids. grafiati.com The oxygen atom of the methoxy (B1213986) group will also exhibit a negative potential. Conversely, the hydrogen atoms on the aromatic ring and the region around the C-Br bond would display positive potential (blue regions), indicating susceptibility to nucleophilic attack. The bromine atom at the C4 position and the methoxy group at the C2 position significantly modulate the electron density across the entire ring system, influencing the precise locations and intensities of these electrophilic and nucleophilic sites. Computational studies on similar halo-substituted aromatic compounds confirm that such analyses provide a visual and predictive framework for chemical reactivity. grafiati.combanglajol.info

Table 1: Predicted MEP Maxima and Minima for this compound This table presents illustrative data based on typical values for similar heterocyclic compounds.

| Site | Predicted MEP Value (kJ/mol) | Implied Reactivity |

|---|---|---|

| Quinoline Nitrogen | -150 to -180 | High susceptibility to electrophilic attack |

| Methoxy Oxygen | -110 to -130 | Susceptibility to electrophilic attack |

| Aromatic C-H Protons | +80 to +120 | Susceptibility to nucleophilic attack |

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's stability and reactivity. researchgate.net These descriptors include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω).

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as half the difference between the ionization potential (I) and electron affinity (A), or approximately half the HOMO-LUMO energy gap. A higher value of η indicates greater stability and lower reactivity.

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is the negative of electronegativity.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher ω value signifies a better electrophile.

Table 2: Illustrative Global Reactivity Descriptors for this compound Calculated using DFT (e.g., B3LYP/6-311++G(d,p) level of theory). Values are representative.

| Descriptor | Formula | Predicted Value (Gas Phase) | Predicted Value (Solvated) |

|---|---|---|---|

| HOMO Energy (E_HOMO) | - | -6.5 eV | -6.7 eV |

| LUMO Energy (E_LUMO) | - | -1.2 eV | -1.4 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.3 eV | 5.3 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.65 eV | 2.65 eV |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.85 eV | -4.05 eV |

Predictive Modeling of Regioselectivity in C-H Functionalization via Computational Metrics

C-H functionalization is a powerful strategy for modifying complex molecules. mdpi.com Predicting the site of reaction (regioselectivity) is a major challenge that computational chemistry can address effectively. arxiv.org For this compound, several C-H bonds are available for activation. Computational models can predict the most likely site for functionalization by calculating the relative energies of reaction intermediates or transition states for activation at each position. acs.org

The regioselectivity is governed by a combination of steric and electronic factors. nih.gov The methoxy group at C2 and the bromine at C4 will exert strong directing effects. For instance, in transition-metal-catalyzed C-H activation, the catalyst may be directed to a specific position due to electronic favorability or steric accessibility. DFT calculations can model the entire catalytic cycle, identifying the lowest energy pathway and thus the most probable product. acs.org For quinolines, functionalization can often be directed to the C8 position, but this is highly dependent on the catalyst and directing groups used. acs.orgnih.gov Computational tools like RegioSQM use quantum chemistry to predict the relative stabilities of intermediates, which correlates with the observed regioselectivity. arxiv.org

Computational Support for Spectroscopic Data Interpretation

Computational methods are invaluable for interpreting experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR). github.io By calculating theoretical NMR chemical shifts, chemists can corroborate proposed structures and assign ambiguous signals in experimental spectra. arxiv.org The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net

For this compound, a computational NMR analysis would predict the chemical shifts for each unique carbon and hydrogen atom. These predicted values, when scaled and compared to experimental data, can confirm the precise substitution pattern. researchgate.net Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects or conformational dynamics not fully captured in the gas-phase model. github.ioresearchgate.net

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) Predicted values are hypothetical, based on GIAO-DFT calculations for similar quinoline structures. Experimental values are typical for this class of compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Typical Experimental Shift (ppm) |

|---|---|---|

| C2 (with OMe) | 161.5 | 162.0 |

| C3 | 110.2 | 110.8 |

| C4 (with Br) | 125.8 | 125.1 |

| C4a | 148.1 | 148.5 |

| C5 | 128.9 | 129.2 |

| C6 | 127.5 | 127.7 |

| C7 | 130.4 | 130.1 |

| C8 | 121.7 | 122.0 |

| C8a | 140.3 | 139.9 |

Quantum Chemical Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations provide profound insights into reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. github.io For this compound, this approach can elucidate the mechanisms of key reactions, such as Suzuki-Miyaura cross-coupling at the C-Br bond or nucleophilic aromatic substitution.

By locating the transition state structure and calculating its energy (the activation barrier), chemists can predict reaction rates and understand how substituents influence reactivity. rsc.org For example, in a palladium-catalyzed cross-coupling reaction, DFT can model the elemental steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net This analysis reveals the rate-determining step and provides a rationale for observed product distributions and reaction efficiencies. Such studies have been used to understand reactivity differences between various bromoquinoline isomers. researchgate.net

Theoretical Investigations of Conformational Landscapes and Tautomeric Equilibria

While the quinoline ring itself is rigid and planar, substituents can introduce conformational flexibility. For this compound, the primary conformational freedom involves the rotation of the methyl group of the methoxy substituent around the C2-O bond. Theoretical calculations can map the potential energy surface of this rotation to identify the most stable conformer(s). The energy barriers between conformers are typically low, suggesting rapid interconversion at room temperature.

Tautomerism is a critical consideration for many heterocyclic compounds. The most common tautomerism in quinolines is the quinolone-quinolinol equilibrium, which occurs in 4-hydroxyquinolines. researchgate.netresearchgate.net In this compound, the presence of the methoxy group at the C2 position, instead of a hydroxyl group, effectively blocks this specific keto-enol tautomerism. Therefore, significant tautomeric equilibria are not expected for this molecule, and it should exist predominantly in the methoxy-quinoline form. Computational studies would confirm the high relative energy of any potential alternative tautomers, validating this structural assignment. researchgate.net

Green Chemistry Approaches in Quinoline Synthesis and Functionalization

Development of Environmentally Benign Solvent Systems and Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of quinoline (B57606) derivatives often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids.

Recent studies have demonstrated the viability of using greener solvent systems for reactions analogous to those used in quinoline synthesis. For instance, the Conrad-Limpach synthesis of kynurenic acid ethyl esters, which are structurally related to quinolones, has been successfully performed in green solvent systems like γ-valerolactone (GVL) and diethyl carbonate (DEC). acs.org These solvents are presented as viable alternatives to more hazardous options like 1,2-dichlorobenzene (B45396) (DCB), achieving comparable or even higher conversions. acs.org While direct application to 4-bromo-2-methoxyquinoline is not explicitly detailed in the reviewed literature, these findings suggest a strong potential for adapting such systems. The use of water as a solvent, particularly in microwave-assisted syntheses, has also been explored for quinoline derivatives, offering an environmentally friendly and operationally simple alternative. mdpi.comiipseries.org

Exploration of Transition-Metal-Free Synthetic Protocols

Many conventional methods for synthesizing and functionalizing quinolines employ transition-metal catalysts, which can pose environmental and economic challenges due to their toxicity and cost. A key goal in green chemistry is the development of metal-free synthetic routes.

Several transition-metal-free methods for quinoline synthesis have been reported. One such approach involves the reaction of 2-vinylanilines with benzyl (B1604629) halides, which is catalyzed by the in situ generated HBr, avoiding the need for a metal catalyst. organic-chemistry.org Another strategy utilizes an iodine-mediated formal [3 + 2 + 1] cycloaddition of methyl ketones, arylamines, and styrenes. organic-chemistry.org For the specific introduction of a bromine atom, a metal-free method for the synthesis of 4-bromoisoquinolines has been developed using a hypervalent iodine reagent and potassium bromide, which could potentially be adapted for this compound. nih.gov Furthermore, a novel transition-metal-free method for N-difluoromethylation of 4-methoxyquinoline (B1582177) has been achieved using ethyl bromodifluoroacetate, showcasing the potential for metal-free functionalization of the quinoline core. ub.edu

Design of Catalytic Systems for Enhanced Sustainability and Efficiency

When metal catalysts are necessary, green chemistry principles advocate for the use of highly efficient systems that maximize atom economy—the proportion of reactant atoms incorporated into the final product. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the functionalization of haloquinolines. mdpi.com These reactions are valued for their high efficiency and tolerance of various functional groups, which are key aspects of atom economy. For instance, 2-bromo-8-methoxyquinoline (B1283758) is a versatile substrate for palladium-catalyzed coupling with 2-pyridinylstannanes. Similarly, copper-based nanocatalytic systems have emerged as sustainable alternatives for quinoline synthesis and functionalization. smolecule.com

Photocatalysis, particularly using visible light, offers a green and powerful tool for organic synthesis. It can enable reactions under mild conditions, often using ambient air as an oxidant. The synthesis of substituted quinolines from glycine (B1666218) derivatives has been achieved through visible-light-induced photocatalytic aerobic oxidative C-H functionalization. acs.org Both metal complexes, like Ru(bpy)₃Cl₂·6H₂O, and organic dyes can serve as photocatalysts. acs.org Heterogeneous photocatalysis, using recyclable catalysts like titanium dioxide (TiO₂), further enhances the sustainability of these processes. organic-chemistry.orgmdpi.com This approach has been used for the cross-dehydrogenative C-C coupling of N-heterocycles with ethers. mdpi.com High-throughput experimentation is also being used to discover novel photocatalytic reactions, such as dearomative cycloadditions, which could be applied to complex quinoline scaffolds. researchgate.net

Efficient Metal-Catalyzed Processes with High Atom Economy

Strategies for Waste Minimization and By-product Utilization

A core tenet of green chemistry is the minimization of waste. This can be achieved through process optimization, the use of catalytic rather than stoichiometric reagents, and the development of one-pot syntheses that reduce the number of workup and purification steps. In industrial settings, comprehensive waste management plans are essential. This includes treating effluents in zero liquid discharge systems, where water is recycled. environmentclearance.nic.in Solid and hazardous wastes, such as process residues and used solvents, can be sent to cement plants for co-incineration or to authorized recyclers. environmentclearance.nic.inenvironmentclearance.nic.in The development of one-pot, multicomponent reactions is a particularly effective strategy for waste reduction, as it combines several synthetic steps into a single operation, thereby minimizing solvent use and purification needs. researchgate.net

Application of Microwave-Assisted and Flow Chemistry for Process Intensification

Process intensification techniques like microwave-assisted synthesis and continuous flow chemistry are key to developing more sustainable and efficient chemical processes.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction times, often leading to higher yields and purities compared to conventional heating. This technique has been successfully applied to various steps in quinoline synthesis. For example, the cyclization of 2-amino-4-bromo-6-methoxybenzaldehyde with trifluoroacetone under microwave conditions showed a significant increase in conversion (92%) and a reduction in reaction time from 12 hours to 30 minutes. Microwave-assisted methods have also been developed for the synthesis of 4-hydroxy-2-quinolinones and their subsequent methylation to 4-methoxy-1-methyl-2-quinolinones, highlighting the broad applicability of this technology in quinoline chemistry. semanticscholar.org

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability. smolecule.com The precise control over reaction parameters in a flow reactor can lead to higher yields and fewer side products. smolecule.com Automated solid-phase synthesis in a continuous flow system has been developed for the preparation of complex molecules, demonstrating the potential for efficient and automated production of quinoline derivatives. nih.gov Flow chemistry is particularly beneficial for hazardous reactions, such as those involving azides, by minimizing the volume of reactive intermediates at any given time. acs.org

Utilization of Aerobic Oxidations and Other Eco-Friendly Oxidants

The use of molecular oxygen from the air as the primary oxidant represents a significant advancement in green chemistry, offering a sustainable and environmentally benign alternative to conventional oxidizing agents. rsc.orgacs.org This approach, often in tandem with transition-metal catalysts, has been effectively applied to the synthesis and functionalization of quinolines.

Aerobic Oxidation in Quinoline Synthesis: